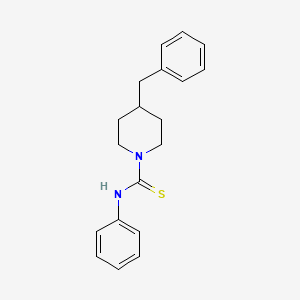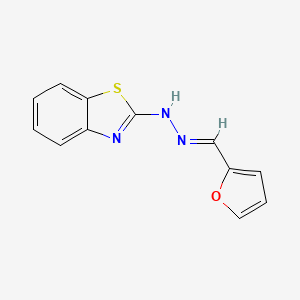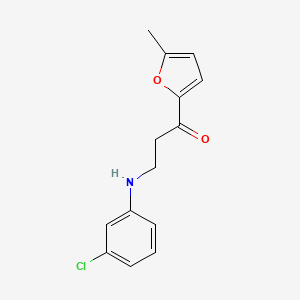
4-BENZYL-N-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide is an organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzyl group and a phenyl group. The presence of a carbothioamide group adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an enamine. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl halides, such as benzyl chloride or benzyl bromide, are commonly used as the benzylating agents. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophilic intermediate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a similar nucleophilic substitution reaction using phenyl halides. The reaction conditions are similar to those used for the benzylation step.
Formation of the Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be achieved through the reaction of the amine intermediate with a suitable thiocarbonyl reagent, such as carbon disulfide or thiophosgene. The reaction is typically carried out under mild conditions to avoid decomposition of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or a thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, phenyl halides, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted benzyl and phenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the design of new drugs targeting specific molecular pathways and receptors.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the development of new catalysts, polymers, and coatings.
Wirkmechanismus
The mechanism of action of 4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and function. The carbothioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The benzyl and phenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide can be compared with other similar compounds, such as:
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarboxamide: This compound has a carboxamide group instead of a carbothioamide group. The presence of the oxygen atom in the carboxamide group can alter the compound’s reactivity and binding properties.
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarboxylate: This compound has a carboxylate group instead of a carbothioamide group. The carboxylate group can introduce different chemical and biological properties.
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarboxaldehyde: This compound has a carboxaldehyde group instead of a carbothioamide group. The aldehyde group can participate in different types of chemical reactions, such as condensation and oxidation.
The uniqueness of this compound lies in the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
4-benzyl-N-phenylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-19(20-18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFSIDXHZXRVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide](/img/structure/B5750462.png)

![N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5750477.png)

![N-[4-[(3-methylbenzoyl)amino]phenyl]pyridine-3-carboxamide](/img/structure/B5750501.png)
![[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl] acetate](/img/structure/B5750504.png)



![[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B5750541.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5750542.png)
![3-methyl-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B5750544.png)

